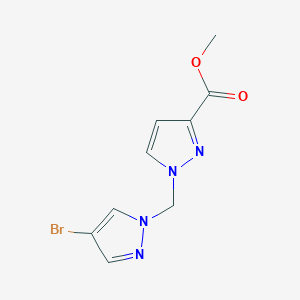

Methyl 1-((4-bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-((4-bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring two pyrazole rings connected via a methylene bridge. The primary pyrazole ring is substituted with a methyl ester group at position 3, while the secondary pyrazole ring bears a bromine atom at position 4. This structural motif is significant in medicinal and materials chemistry due to the reactivity of the bromine atom and the ester functional group, which enable further derivatization. The compound’s molecular formula is C₉H₉BrN₄O₂, with a molecular weight of 285.10 g/mol.

Properties

IUPAC Name |

methyl 1-[(4-bromopyrazol-1-yl)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O2/c1-16-9(15)8-2-3-13(12-8)6-14-5-7(10)4-11-14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVYLBUOVDEYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CN2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 1H-pyrazole-3-carboxylate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-((4-bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate has been explored for its potential as an anti-cancer agent. Pyrazole derivatives are known for their ability to inhibit various kinases, which are crucial in cancer cell signaling pathways. For instance, related compounds have shown efficacy in inhibiting MET kinase activity, which is implicated in tumor growth and metastasis .

Coordination Chemistry

The compound's pyrazole moiety allows it to act as a ligand in coordination complexes. Pyrazoles can coordinate with metal ions, forming stable complexes that are useful in catalysis and materials science. The ability of brominated pyrazoles to participate in halogen bonding further enhances their utility in supramolecular chemistry .

Agricultural Chemistry

Some pyrazole derivatives are investigated for their herbicidal properties. The structural similarity of this compound to known agrochemicals suggests potential applications in crop protection against pests and diseases.

Case Study 1: Anticancer Activity

A study highlighted the synthesis of various pyrazole derivatives, including this compound, which exhibited significant cytotoxicity against cancer cell lines. The mechanism proposed involves the inhibition of specific kinases involved in cell proliferation and survival .

Case Study 2: Coordination Complexes

Research on the coordination properties of brominated pyrazoles demonstrated that this compound forms stable complexes with transition metals like zinc and copper. These complexes showed promising catalytic activity in organic transformations, showcasing the compound's versatility beyond medicinal applications .

Comparative Analysis of Pyrazole Derivatives

Mechanism of Action

The mechanism of action of Methyl 1-((4-bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituents, physicochemical properties, and functional group variations.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Key Differences and Implications

Halogen Substituents: The target compound’s bromine atom (atomic radius: 1.85 Å) offers moderate reactivity for cross-coupling reactions, compared to iodine in compound C₁₉H₁₆IN₃O₄S (atomic radius: 1.98 Å), which is more reactive in nucleophilic substitutions but less stable under light .

Functional Group Variations :

- The methyl ester in the target compound and A133932 allows hydrolysis to carboxylic acids, enabling prodrug strategies. In contrast, the carbohydrazide group in 1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide facilitates hydrogen bonding, which may enhance binding to biological targets .

- The methylsulfonyl group in C₁₉H₁₆IN₃O₄S introduces strong electron-withdrawing effects, stabilizing negative charges and influencing electronic properties .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (285.10 g/mol) compared to iodophenyl analogs (482.95 g/mol) suggests better solubility in organic solvents, which is advantageous in synthetic applications .

Synthetic Utility: Bromine in the target compound enables Suzuki-Miyaura couplings, whereas iodine in C₁₉H₁₆IN₃O₄S is more suited for Ullmann or Buchwald-Hartwig reactions .

Crystallographic and Analytical Insights

- The SHELX suite (e.g., SHELXL, SHELXS) has been widely used to refine crystal structures of pyrazole derivatives, including analogs like Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate . These tools are critical for confirming substituent geometry and intermolecular interactions.

- Hydrogen bonding patterns, analyzed via graph-set analysis (), reveal that esters and carbohydrazides form distinct networks, influencing crystallization behavior .

Biological Activity

Methyl 1-((4-bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate, a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and data tables that illustrate its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C₈H₇BrN₄O₂

- CAS Number : 1001755-12-9

This structure features a pyrazole ring substituted with a bromo group and a carboxylate moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. Notably, a study evaluated various pyrazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| 4a | 0.22 μg/mL | Effective |

| 5a | 0.25 μg/mL | Effective |

| 7b | 0.23 μg/mL | Most Active |

| 10 | 0.30 μg/mL | Effective |

| 13 | 0.28 μg/mL | Effective |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The anticancer properties of pyrazole derivatives have also been extensively studied. A research article highlighted the ability of several compounds to inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231. The study found that:

- Compounds 7d and 7h induced apoptosis in MDA-MB-231 cells at concentrations as low as 2.5 μM .

- Caspase-3 activity was enhanced by 1.33 to 1.57 times at 10 μM , indicating significant pro-apoptotic effects.

These results underscore the potential of this compound in cancer therapeutics .

The mechanism by which pyrazole derivatives exert their biological effects is an area of active research. It has been proposed that these compounds may interact with cellular targets involved in apoptosis and cell cycle regulation:

- Microtubule Destabilization : Some pyrazole derivatives inhibit microtubule assembly, which is crucial for cancer cell division.

- Apoptosis Induction : Enhanced caspase activity suggests that these compounds may trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Staphylococcus epidermidis. The inhibition of biofilm formation was particularly noteworthy, indicating a potential application in treating biofilm-associated infections .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that compounds containing the pyrazole scaffold significantly inhibited cell growth and induced apoptosis, highlighting their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 1-((4-bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including alkylation and esterification. For example, a related pyrazole derivative (Ethyl 1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate) was synthesized via hydrolysis of an ethyl ester intermediate followed by coupling reactions using trifluoroacetic acid (TFA) for deprotection . Reaction conditions such as temperature (e.g., 80–100°C for cyclization) and solvent polarity significantly affect yield. Catalytic agents like hydrazine hydrate are critical for pyrazole ring formation .

- Key Considerations : Optimize stoichiometry of brominated pyrazole precursors (e.g., 4-bromo-1H-pyrazole) and methylating agents (e.g., methyl chloroformate) to minimize side products .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, particularly for handling high-resolution data and twinning . For example, Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate was refined using SHELXL-2018, achieving an R-factor of 0.034 .

- Key Considerations : Ensure proper data collection parameters (e.g., 100 K temperature to minimize thermal motion artifacts) .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

- Methodology : Initial screening often includes enzyme inhibition assays (e.g., cyclooxygenase-2 (COX-2) for anti-inflammatory potential) and cytotoxicity testing. For instance, pyrazole-triazole hybrids showed activity in Lp-PLA2 inhibition studies .

- Key Considerations : Use positive controls (e.g., celecoxib for COX-2 assays) and validate results with dose-response curves .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance regioselectivity in the bromination of pyrazole intermediates?

- Methodology : Regioselective bromination at the 4-position of pyrazole requires careful control of electrophilic brominating agents (e.g., N-bromosuccinimide) and solvent systems. For example, 4-bromo-3-methylpyrazole was synthesized with >98% purity by optimizing reaction time and temperature (72–79°C) .

- Data Contradiction : Competing bromination at the 5-position may occur if excess reagent is used. Monitor reaction progress via LC-MS to identify byproducts .

Q. What strategies resolve discrepancies in crystallographic data, such as anomalous thermal parameters or disorder?

- Methodology : Use twin refinement in SHELXL for handling twinned crystals. For disordered regions (e.g., flexible alkyl chains), apply restraints to bond distances and angles. In a study of Ethyl 1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate, disorder in the sulfonyl group was resolved using PART instructions in SHELXL .

- Key Tools : Olex2 or Mercury for visualizing electron density maps and validating hydrogen-bonding networks .

Q. How does the methyl ester group influence the compound’s pharmacokinetic properties in preclinical models?

- Methodology : Conduct metabolic stability assays (e.g., liver microsome studies) to assess ester hydrolysis. Compare with analogs like ethyl esters to evaluate the impact of ester size on bioavailability. For example, methyl esters in pyrazole-carboxylates showed prolonged half-lives compared to ethyl derivatives in rodent models .

- Advanced Analysis : Use molecular docking to predict interactions with esterase enzymes and correlate with in vivo data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.